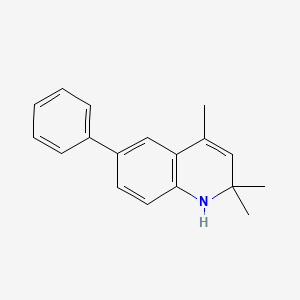

2,2,4-trimethyl-6-phenyl-1H-quinoline

Description

Structure

3D Structure

Properties

CAS No. |

3562-69-4 |

|---|---|

Molecular Formula |

C18H19N |

Molecular Weight |

249.3 g/mol |

IUPAC Name |

2,2,4-trimethyl-6-phenyl-1H-quinoline |

InChI |

InChI=1S/C18H19N/c1-13-12-18(2,3)19-17-10-9-15(11-16(13)17)14-7-5-4-6-8-14/h4-12,19H,1-3H3 |

InChI Key |

XKBGEVHKVFIMLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)C3=CC=CC=C3)(C)C |

Other CAS No. |

3562-69-4 |

Origin of Product |

United States |

Reactivity and Transformation of 2,2,4 Trimethyl 6 Phenyl 1h Quinoline

Oxidative Transformations of 2,2,4-Trimethyl-1H-quinoline Scaffolds

The 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) scaffold is susceptible to oxidative transformations, primarily through dehydrogenation to form the corresponding aromatic quinoline (B57606). This process is a key step in many synthetic routes and can be achieved using various oxidizing agents and catalytic systems. For instance, 1,2,3,4-tetrahydroquinolines can be effectively dehydrogenated to quinolines using a Palladium-on-carbon (Pd/C) catalyst in the presence of an ethylene (B1197577) acceptor. researchgate.net Heterogeneous cobalt oxide catalysts have also been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines under mild conditions. researchgate.net

Furthermore, the antioxidant properties of hydroxylated derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, highlight the scaffold's capacity to undergo oxidation. nih.govnih.gov These compounds can reduce oxidative stress by scavenging free radicals, a process that inherently involves their own oxidation. nih.govnih.gov This reactivity underscores the potential for targeted oxidative functionalization of the quinoline ring system.

Reductive Reactions of the Quinoline Ring System

The quinoline ring system within 2,2,4-trimethyl-1H-quinoline scaffolds can undergo reduction to yield dihydro- and tetrahydroquinoline derivatives. These reactions are typically carried out via catalytic hydrogenation. A notable example is the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (B57472) from 1,2-dihydro-2,2,4-trimethylquinoline. This transformation can be efficiently achieved using a 10% Palladium-on-carbon (Pd-C) catalyst in an ethanol (B145695) solvent under a hydrogen atmosphere at elevated temperatures. prepchem.com

Table 1: Catalytic Hydrogenation of 1,2-Dihydro-2,2,4-trimethylquinoline

| Reactant | Catalyst | Solvent | Temperature | Reaction Time | Product | Yield |

| 1,2-Dihydro-2,2,4-trimethylquinoline | 10% Pd-C | Ethanol | 60°C | 7 hours | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 89% |

This reductive process saturates the C3-C4 double bond of the dihydroquinoline, leading to the more flexible and fully saturated heterocyclic ring of the tetrahydroquinoline derivative. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these reductions.

Electrophilic and Nucleophilic Substitution Reactions on 2,2,4-Trimethyl-6-phenyl-1H-quinoline

The this compound molecule is subject to both electrophilic and nucleophilic substitution reactions, which allow for the introduction of various functional groups onto the quinoline core.

Electrophilic Substitution: In quinoline and its derivatives, electrophilic aromatic substitution typically occurs on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring, due to the higher electron density of the former. quimicaorganica.org The positions most favorable for electrophilic attack are C5 and C8, as the cationic intermediates formed during substitution at these positions are more stable. quimicaorganica.org The presence of the electron-donating trimethyl groups and the phenyl group can further influence the regioselectivity of these reactions.

Nucleophilic Substitution: Nucleophilic substitution reactions on the quinoline ring are also possible, particularly when a good leaving group is present. For instance, studies on related quinolinone systems have shown that a chloro group at the 4-position is susceptible to nucleophilic displacement by various nucleophiles, including thiols, hydrazines, and amines. mdpi.com There are also reports of catalyst-free nucleophilic substitution of a hydrogen atom in the quinoline ring by certain nucleophiles under specific conditions. rsc.org The presence of the bulky trimethyl groups at the 2 and 4 positions in the parent compound may sterically hinder nucleophilic attack at these positions.

Polymerization Studies of 2,2,4-Trimethyl-1,2-dihydroquinoline Monomers

The monomer 2,2,4-trimethyl-1,2-dihydroquinoline is a well-known precursor for the synthesis of polymeric antioxidants. The polymerization is typically acid-catalyzed and results in a mixture of oligomers, including dimers, trimers, and tetramers. wikipedia.org

A variety of acid catalysts have been employed for this polymerization, each with its own advantages and disadvantages. Dilute hydrochloric acid can be used, but the reaction requires careful concentration control to avoid the formation of highly viscous masses. google.com Anhydrous aluminum chloride has also been utilized as a catalyst, offering a more rapid polymerization process. google.com The use of p-toluenesulfonic acid as a catalyst in the initial synthesis of the monomer from aniline (B41778) and acetone (B3395972) is also documented. google.com

Table 2: Catalysts for the Polymerization of 2,2,4-Trimethyl-1,2-dihydroquinoline

| Catalyst | Key Features |

| Hydrochloric Acid | Requires careful concentration control; can lead to viscous reaction masses. google.com |

| Anhydrous Aluminum Chloride | Promotes a high yield of polymerized product in a relatively short time. google.com |

| p-Toluenesulfonic Acid | Used in the synthesis of the monomer, which can then be polymerized. google.com |

The resulting polymer, poly(2,2,4-trimethyl-1,2-dihydroquinoline), is a valuable antioxidant for rubber and other polymers. google.comgoogle.com

Functionalization Reactions at Specific Positions of the Quinoline Nucleus

The this compound scaffold can be functionalized at various positions to introduce new chemical moieties and modify its properties. The 6-position, occupied by the phenyl group in the parent compound, is a common site for functionalization in related quinoline derivatives. For example, the synthesis of 6-substituted-2-(substituted-phenyl)-quinoline derivatives has been reported, demonstrating the feasibility of introducing different groups at this position. semanticscholar.org

Furthermore, the synthesis of derivatives such as 6-dodecyl-2,2,4-trimethyl-1H-quinoline and 2,2,4-trimethyl-6-(2-phenylethenyl)-1H-quinoline highlights the versatility of functionalization at the 6-position. solubilityofthings.comnih.gov The introduction of a tellurium-containing group to form 2,2,4-trimethyl-6-phenyltellanyl-1H-quinoline is another example of specific functionalization. nih.gov These modifications can significantly alter the physical and chemical properties of the molecule, including its solubility and biological activity.

Spectroscopic and Structural Characterization Methodologies in Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering precise information about the hydrogen and carbon framework.

Proton NMR (¹H NMR) Applications

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2,2,4-trimethyl-6-phenyl-1,2-dihydroquinoline, recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic signals have been reported google.com:

Aromatic Protons (Phenyl Group): Multiplets are observed in the regions of δ 7.77-7.72 ppm (2H) and δ 7.60-7.50 ppm (3H). These signals correspond to the protons of the phenyl substituent at the C6 position of the quinoline (B57606) ring.

Aromatic Protons (Quinoline Ring): A multiplet is also observed between δ 7.47-7.40 ppm (2H), which can be attributed to protons on the quinoline core.

NH Proton: A broad singlet appears at δ 5.51 ppm, characteristic of the amine proton in the dihydroquinoline ring.

Vinyl Proton: Another broad singlet is present at δ 6.65-6.50 ppm, corresponding to the vinylic proton at C3 of the dihydroquinoline ring.

Methyl Protons: A broad singlet at δ 2.23 ppm is assigned to the three protons of the methyl group at the C4 position. The gem-dimethyl groups at the C2 position show a broad singlet at δ 1.44 ppm, integrating to six protons.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.77-7.72 | m | 2H | Phenyl H |

| 7.60-7.50 | m | 3H | Phenyl H |

| 7.47-7.40 | m | 2H | Quinoline H |

| 6.65-6.50 | br s | 1H | C3-H |

| 5.51 | br s | 1H | N-H |

| 2.23 | br s | 3H | C4-CH₃ |

| 1.44 | br s | 6H | C2-(CH₃)₂ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of the chemical bonds within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Although a specific FT-IR spectrum for pure 2,2,4-trimethyl-6-phenyl-1,2-dihydroquinoline is not detailed in the available search results, general principles of IR spectroscopy allow for the prediction of its key absorption bands. Expected characteristic peaks would include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the dihydroquinoline ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from both the quinoline and phenyl rings would be expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the amine would likely be found in the 1250-1350 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings would provide information about the substitution patterns.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. A Raman spectrum of 2,2,4-trimethyl-6-phenyl-1H-quinoline would be expected to show strong signals for the aromatic ring breathing modes of both the quinoline and phenyl moieties. The C-C stretching of the aromatic rings would also be prominent. As with FT-IR, specific experimental Raman data for this compound is not available in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For 2,2,4-trimethyl-6-phenyl-1,2-dihydroquinoline, electrospray mass spectrometry (ESMS) has shown a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 250. This corresponds to the molecular formula C₁₈H₁₉N (molecular weight 249.35 g/mol ). google.com

While detailed fragmentation data from techniques like electron ionization (EI) mass spectrometry is not explicitly provided in the search results, a general fragmentation pattern for such a molecule would likely involve:

Loss of a methyl group: A common fragmentation pathway for molecules containing gem-dimethyl groups is the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 234.

Retro-Diels-Alder reaction: The dihydroquinoline ring could potentially undergo a retro-Diels-Alder fragmentation, leading to characteristic fragment ions.

Cleavage of the phenyl group: Fragmentation involving the loss of the phenyl group (•C₆H₅) or cleavage within the phenyl ring could also be observed.

A detailed analysis of the fragmentation pattern would provide conclusive evidence for the structure of this compound.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a cornerstone technique for determining the molecular weight and structural features of organic compounds. In this method, the analyte is vaporized and bombarded with a high-energy electron beam, typically at 70 electron volts (eV). This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+).

The mass-to-charge ratio (m/z) of this molecular ion provides the integer molecular weight of the compound. For this compound (C₁₈H₁₉N), the expected molecular ion peak would appear at an m/z value corresponding to its nominal mass. The high-energy nature of EIMS also induces fragmentation of the molecular ion into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus m/z, serves as a molecular fingerprint. Analysis of these fragmentation patterns can reveal the presence of specific structural motifs, such as the loss of a methyl group (a peak at M-15) or other substituents, which is invaluable for confirming the structure of newly synthesized quinoline derivatives.

High-Resolution Mass Spectrometry (HRMS)

While EIMS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate mass measurement, typically to within 0.0001 atomic mass units. This precision is crucial for unambiguously determining a compound's elemental formula from a selection of possibilities that may share the same integer mass.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap, are commonly used. By comparing the experimentally measured exact mass to the theoretical mass calculated from the chemical formula, researchers can confirm the elemental composition with a high degree of confidence. This verification is a critical step in the characterization of novel compounds. acs.org The theoretical monoisotopic mass for this compound can be calculated to provide a benchmark for experimental verification.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₁₈H₁₉N

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₈H₁₉N | [M+H]⁺ | 250.1590 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure organic compound. This technique provides an empirical formula for the substance, which can be compared with the theoretical composition derived from the proposed molecular formula.

The process typically involves the combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The percentage composition is then calculated and compared against the theoretical values. For a newly synthesized batch of this compound, the experimental values are expected to be within ±0.4% of the calculated theoretical percentages to confirm the compound's purity and verify its elemental formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 216.198 | 86.70% |

| Hydrogen | H | 1.008 | 19.152 | 7.68% |

| Nitrogen | N | 14.007 | 14.007 | 5.62% |

| Total | C₁₈H₁₉N | | 249.357 | 100.00% |

Computational and Theoretical Investigations of 2,2,4 Trimethyl 6 Phenyl 1h Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular properties from first principles. For complex heterocyclic systems such as quinoline (B57606) derivatives, two principal methods are widely employed: Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) calculations.

Density Functional Theory (DFT) has become a highly effective and popular theoretical approach in computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex calculations of wavefunctions for many-electron systems. DFT calculations are instrumental in predicting a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. nih.gov

In the study of quinoline derivatives, DFT methods, often using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p), are frequently used to optimize molecular structures and predict spectroscopic behaviors. nih.govmalayajournal.org These calculations provide insights into electrophilicity, electronegativity, chemical potential, and hardness by analyzing the molecule's electronic properties. nih.govresearchgate.net

Ab initio Hartree-Fock (HF) calculations represent a foundational method in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. Unlike DFT, the HF method does not rely on empirically fitted parameters, deriving its results directly from theoretical principles. While computationally more demanding and generally less accurate than modern DFT methods due to its neglect of electron correlation, HF theory provides a valuable starting point for more advanced calculations. It is often used in conjunction with DFT for comparative analysis and to understand fundamental electronic interactions within a molecule. researchgate.net

Molecular Geometry Optimization and Conformer Analysis

A critical step in any computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface. nih.gov For a molecule like 2,2,4-trimethyl-6-phenyl-1H-quinoline, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Representative Geometric Parameters from DFT Calculations on a Phenyl-Quinoline System

| Parameter | Description | Typical Calculated Value |

| Dihedral Angle (Quinoline-Phenyl) | The twist angle between the planes of the two aromatic rings. | 45-75° |

| C-N Bond Length (in quinoline ring) | The length of the carbon-nitrogen bonds within the heterocyclic ring. | ~1.38 Å |

| C-C Bond Length (ring junction) | The length of the carbon-carbon bond shared by the two rings of the quinoline core. | ~1.42 Å |

| C-C Bond Length (inter-ring) | The length of the single bond connecting the phenyl group to the quinoline core. | ~1.49 Å |

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods provide a wealth of information about the electronic distribution and reactivity of a molecule. Descriptors derived from the molecular orbitals and electron density help predict how a molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govmalayajournal.org

A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For quinoline derivatives, FMO analysis helps to understand their electronic transitions and charge transfer properties. nih.gov The HOMO-LUMO gap is a good indicator of the molecule's potential as a "soft" or "hard" molecule, which relates to its reactivity in various chemical environments. nih.govmdpi.com

Table 2: Representative Frontier Molecular Orbital Energies from a Quinoline Derivative Study

| Orbital | Energy (eV) | Description |

| HOMO | -5.28 eV | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.27 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.01 eV | Energy difference; indicates chemical stability and reactivity. |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and intramolecular bonding interactions. researchgate.net It provides a localized picture of the chemical bonds and lone pairs within a molecule, offering insights into hyperconjugative and steric interactions. By analyzing the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability derived from electron delocalization. For this compound, NBO analysis would reveal the charge distribution on the nitrogen and carbon atoms, the nature of the bonds within the quinoline and phenyl rings, and the electronic interactions involving the trimethyl substituents. researchgate.net

Electrostatic Potential Surfaces (ESPs)

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The ESP is mapped onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential. nih.govankara.edu.tr

For this compound, theoretical calculations, such as those performed using Density Functional Theory (DFT), can predict its ESP surface. nih.gov In quinoline and its derivatives, the nitrogen atom of the heterocyclic ring is consistently identified as a region of high electron density (a nucleophilic center), typically colored red in an ESP map. nih.govnih.gov This makes it a primary site for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom attached to the nitrogen (N-H) in the 1H-quinoline structure would exhibit a positive potential (blue color), marking it as an electrophilic site. ankara.edu.tr

The phenyl and quinoline ring systems are generally expected to show a mix of potentials. The π-electron clouds of the aromatic rings create regions of negative potential above and below the plane of the rings, while the peripheral hydrogen atoms contribute to regions of positive potential. sapub.org The distribution of electron density across the molecule, influenced by the phenyl and trimethyl substitutions, can provide insights into intermolecular interactions and guide the design of new derivatives with specific reactivity patterns. sapub.orgnih.gov

Vibrational Frequency Calculations and Spectral Assignment

Computational vibrational analysis is a fundamental method for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a detailed assignment of the spectral bands can be achieved. nih.govresearchgate.net

Harmonic vibrational frequency calculations are a standard output of quantum chemical geometry optimizations. researchgate.net These calculations assume that the potential energy surface around the equilibrium geometry is a simple quadratic function (a parabola), treating the molecular vibrations as simple harmonic oscillators. While computationally efficient, this model often overestimates vibrational frequencies compared to experimental data due to the neglect of anharmonicity. nih.govq-chem.com To improve accuracy, the calculated harmonic frequencies are often multiplied by an empirical scaling factor. nih.gov

Anharmonic calculations provide a more realistic description of molecular vibrations by considering higher-order terms in the expansion of the potential energy surface. q-chem.com These computations can predict not only the fundamental vibrational modes but also overtones and combination bands, leading to a much better agreement with experimental spectra. nih.gov For a molecule like this compound, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for both harmonic and anharmonic analyses to achieve a reliable correlation between theoretical and experimental vibrational data. nih.govtandfonline.com

While frequency calculations identify the vibrational modes, a Potential Energy Distribution (PED) analysis is crucial for quantifying the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal mode of vibration. nih.gov This analysis provides a detailed and unambiguous assignment of the spectral bands. researchgate.net Software such as VEDA (Vibrational Energy Distribution Analysis) is often used to perform PED calculations based on the results from quantum chemistry programs like Gaussian. nih.gov

For this compound, a PED analysis would allow for the precise assignment of complex vibrational modes where multiple types of motion are coupled. For instance, many vibrations in the "fingerprint" region (below 1500 cm⁻¹) involve mixed contributions from C-C stretching and C-H bending within the quinoline and phenyl rings. PED analysis is essential to disentangle these contributions and confirm the nature of each observed spectral band. nih.govtandfonline.com

Interactive Table: Theoretical Vibrational Mode Assignments for this compound

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| ~3450 | ν(N-H) | N-H stretching |

| ~3080-3050 | ν(C-H)arom | Aromatic C-H stretching (phenyl & quinoline rings) |

| ~2980-2930 | ν(C-H)aliph | Asymmetric & symmetric C-H stretching (methyl groups) |

| ~1610 | ν(C=C) | Aromatic C=C stretching |

| ~1580 | ν(C=N) | C=N stretching of the quinoline ring |

| ~1495 | δas(CH₃) | Asymmetric CH₃ bending |

| ~1450 | ν(C-C) | Aromatic C-C stretching |

| ~1370 | δs(CH₃) | Symmetric CH₃ bending |

| ~1250 | β(C-H) | In-plane C-H bending |

| ~840 | γ(C-H) | Out-of-plane C-H bending |

| ~760 | Ring Breathing | Phenyl ring breathing mode |

| ~700 | Ring Breathing | Quinoline ring breathing mode |

Note: The frequencies in this table are representative values based on DFT calculations for similar substituted quinoline and aromatic compounds and are intended for illustrative purposes. nih.govscispace.commdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting various spectroscopic properties, and the correlation of this theoretical data with experimental results serves as a powerful validation of the computational model. nih.govillinois.edu For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict its electronic absorption spectrum (UV-Vis). rsc.orgnih.gov

The calculated maximum absorption wavelengths (λ_max) and oscillator strengths can be compared directly with experimental UV-Vis spectra, providing insights into the electronic transitions occurring within the molecule, such as π-π* transitions within the conjugated quinoline and phenyl ring systems. nih.govmdpi.com A strong agreement between the theoretical and experimental spectra confirms the accuracy of the optimized molecular geometry and the chosen level of theory. illinois.eduresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) and compared with experimental NMR data. A high correlation between predicted and observed chemical shifts confirms the structural assignment of the molecule. nih.gov

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in modern technologies like optical signal processing and telecommunications. mdpi.com Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, often exhibit significant NLO responses. mdpi.com

The NLO properties of this compound can be investigated computationally by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govbohrium.com The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's second-order NLO activity. mdpi.com DFT calculations can provide reliable predictions of these properties. For quinoline derivatives, the presence of the π-conjugated system is expected to contribute to a notable NLO response. The substitution pattern, including the electron-donating trimethyl groups and the phenyl ring, influences the intramolecular charge transfer (ICT) characteristics, which in turn governs the magnitude of the hyperpolarizability. nih.govmdpi.com

Interactive Table: Calculated NLO Properties of a Representative Quinoline Derivative

| Parameter | Description | Calculated Value (a.u.) |

| μ | Dipole Moment | ~2.0 - 4.0 D |

| <α> | Mean Polarizability | ~200 - 300 x 10⁻²⁴ esu |

| β_tot | Total First Hyperpolarizability | ~500 - 1500 x 10⁻³⁰ esu |

Note: These values are representative and based on computational studies of various substituted quinoline derivatives designed for NLO applications. The exact values depend on the specific molecule and the computational method used. mdpi.combohrium.com

In Silico Prediction of Biological Activities (e.g., PASS Program)

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity spectrum of chemical compounds, helping to prioritize them for further experimental screening. ijprajournal.com The Prediction of Activity Spectra for Substances (PASS) program is one such tool that predicts a wide range of biological activities based on the structural formula of a compound. researchgate.net

The PASS algorithm analyzes the structure of a query molecule and compares it to a large database of known biologically active substances. The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). researchgate.net Activities with high Pa values and low Pi values are considered the most likely.

For this compound, a PASS prediction could reveal a spectrum of potential pharmacological effects. The quinoline scaffold is a well-known privileged structure in medicinal chemistry, found in compounds with antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govucj.org.uaresearchgate.net An in silico analysis could suggest which of these, or other, activities are most probable for this specific derivative, thereby guiding future biological evaluation. nih.gov

Interactive Table: Hypothetical PASS Prediction for a Phenyl-Substituted Quinoline Derivative

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

| Anti-inflammatory | > 0.7 | < 0.1 |

| Antibacterial | > 0.6 | < 0.2 |

| EGFR inhibitor | > 0.5 | < 0.1 |

| Antineoplastic | > 0.5 | < 0.2 |

| Antimalarial | > 0.4 | < 0.1 |

| Neuroprotective | > 0.3 | < 0.05 |

Note: This table is a hypothetical representation of a PASS prediction for a compound with a quinoline scaffold. The actual predicted activities and probabilities would be specific to the exact structure of this compound.

Advanced Research on Biological Activities of 2,2,4 Trimethyl 6 Phenyl 1h Quinoline and Its Analogues

Antioxidant Activity and Mechanisms of Oxidative Stress Reduction

Quinoline (B57606) derivatives, including analogues of 2,2,4-trimethyl-6-phenyl-1H-quinoline, have demonstrated significant antioxidant properties. researchgate.netmdpi.com These compounds play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of various diseases. mdpi.com The antioxidant capacity of these molecules is often attributed to their unique chemical structure, which allows them to counteract the damaging effects of reactive oxygen species (ROS).

One notable analogue, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has been shown to reduce oxidative stress by directly exerting its antioxidant activity. nih.govnih.gov Similarly, its tetrahydro-analogue, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), effectively reduces levels of lipid and protein oxidation products. mdpi.comresearchgate.net The antioxidant effect of these derivatives is linked to the presence of a secondary nitrogen atom within the hydroquinoline ring, which can form a stable radical, thereby contributing to their antioxidant action. mdpi.com Furthermore, studies on 1,2-dihydro-2,2,4-trimethyl-quinoline (TMQ) show it can prevent oxidation by stabilizing or scavenging free radicals and inhibiting the formation of peroxides. mdpi.com

The mechanisms by which quinoline analogues scavenge free radicals are multifaceted. A primary pathway involves the donation of a hydrogen atom from the molecule, often from a hydroxyl or amine group on the quinoline ring, to a free radical, thereby neutralizing it. The resulting quinoline radical is often stabilized by resonance, making the parent molecule an effective radical scavenger.

Research suggests that these compounds can directly scavenge free radicals to maintain the redox state of the cell. nih.gov It is also proposed that quinolines can chelate metal ions such as Fe(II) and Fe(III), which prevents the formation of highly reactive hydroxyl radicals through the Fenton reaction. mdpi.com Additionally, some quinoline derivatives can intercalate with the DNA duplex and react with free radicals, offering protection against oxidative DNA damage. mdpi.comnih.gov The antioxidant activity of 1,2-dihydro-2,2,4-trimethyl-quinoline, for instance, is attributed to its ability to either stabilize or directly scavenge free radicals. mdpi.com

Quinoline analogues have been shown to inhibit the oxidative degradation of crucial biological molecules. For example, in models of CCl4-induced hepatic injury, 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated a protective effect by mitigating oxidative stress, which is known to promote lipid peroxidation and damage to hepatocellular membranes. nih.gov Similarly, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) reduces the levels of lipid oxidation and protein oxidation products, preventing the compromise of cell membrane function and the deactivation of membrane-bound enzymes. mdpi.comnih.gov The addition of 1,2-dihydro-2,2,4-trimethyl-quinoline (TMQ) as an antioxidant has been studied to prevent the oxidative degradation and aging of rubber, highlighting its role as an oxidation inhibitor. mdpi.com

Antimicrobial Research

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against various pathogens. researchgate.netmedcraveonline.com The versatility of the quinoline nucleus allows for structural modifications that can enhance potency and selectivity against bacterial and fungal strains. nih.gov

Quinoline derivatives have demonstrated significant potential as antibacterial agents, effective against both Gram-positive and Gram-negative bacteria. nih.gov Certain quinoline-2-one derivatives have shown promising activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov For instance, specific analogues exhibited potent activity with Minimum Inhibitory Concentration (MIC) values as low as 0.75 μg/mL against MRSA and VRE. nih.gov

Other research has focused on synthesizing novel 2-phenyl-quinoline analogues conjugated with 1,2,4-triazoles, which were evaluated for their in vitro antibacterial activity. nih.govresearchgate.net Furthermore, quinoline-based hydroxyimidazolium hybrids have been developed, with some showing potent anti-staphylococcal properties with MIC values of 2 µg/mL against S. aureus. nih.gov These findings underscore the potential of the quinoline framework in designing new antibiotics to combat drug-resistant bacteria. nih.gov

The antifungal properties of quinoline derivatives are also well-documented. researchgate.net Studies have evaluated their efficacy against a range of fungal pathogens, including yeasts like Candida spp. and filamentous fungi such as dermatophytes. nih.gov Research has shown that modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus can yield compounds with selective antifungal action. nih.gov For example, certain derivatives displayed specific anti-Candida activity with MIC ranges of 25–50 μg/mL, while another analogue demonstrated selective efficacy against dermatophytes with MICs between 12.5–25 μg/mL. nih.gov

Inspired by natural quinolines, novel derivatives containing thioether groups have been synthesized and tested against various phytopathogenic fungi. nih.gov One such compound, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, exhibited significant inhibition (over 80%) against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. nih.gov These results highlight the potential of quinoline derivatives in developing new antifungal agents for both clinical and agricultural applications. nih.govnih.gov

Anti-Inflammatory Effects and Associated Molecular Pathways

Quinoline and its analogues are recognized for their anti-inflammatory properties, which are closely linked to their antioxidant capabilities. mdpi.comnih.gov Inflammation and oxidative stress are often interconnected, with one process capable of initiating and perpetuating the other. mdpi.com By mitigating oxidative stress, quinoline derivatives can effectively dampen the inflammatory response.

Studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have revealed its ability to reduce the level of pro-inflammatory cytokines. nih.govnih.gov This effect is achieved by diminishing oxidative stress, which in turn suppresses the molecular signals that trigger inflammation. nih.gov A key molecular pathway implicated in this process is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of many genes involved in inflammation.

Research on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in an experimental model of Parkinson's disease, a condition with a neuroinflammatory component, showed that the compound's antioxidant activity led to a decrease in the expression of the p65 subunit of NF-κB. mdpi.comresearchgate.netnih.gov This reduction in NF-κB activation resulted in a decreased mRNA content of proinflammatory cytokines. mdpi.comresearchgate.net By inhibiting oxidative stress, HTHQ appears to reduce the extent of cell damage, which subsequently lessens the activation of inflammatory pathways like NF-κB. nih.gov These findings indicate that quinoline analogues can modulate inflammatory responses by targeting critical signaling pathways at the molecular level. mdpi.comnih.gov

Table of Mentioned Compounds

Investigation of Anticancer Potential and Cellular Mechanisms

Quinoline derivatives have emerged as a promising class of compounds in anticancer research due to their ability to interfere with various cellular processes essential for tumor growth and survival. arabjchem.org The structural diversity of the quinoline ring allows for modifications that can target specific cancer-related pathways, leading to effects such as apoptosis induction, cell cycle arrest, and inhibition of metastasis. arabjchem.orgnih.gov

Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. nih.gov Many quinoline derivatives exert their anticancer effects by triggering this process.

One key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov For instance, studies on tetrahydrobenzo[h]quinoline derivatives have shown they can induce apoptosis in human breast cancer cells (MCF-7) by altering the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. tbzmed.ac.ir An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the intrinsic apoptotic pathway. tbzmed.ac.ir

Furthermore, certain quinoline-N-oxide derivatives, such as 4-(4'-nitrostyryl)-quinoline-1-oxide, have been found to induce apoptosis in human erythroleukemic K562 cells through the activation of caspases-9 and -3, which are key executioner enzymes in the apoptotic cascade. nih.gov This activation was preceded by a decrease in nicotinamide (B372718) enzymes. nih.gov Similarly, some quinoline analogues linked with isatin (B1672199) have been shown to induce apoptosis in colon cancer cells (Caco-2) by down-regulating anti-apoptotic genes like Bcl2, Bcl-xl, and Survivin, while up-regulating the pro-apoptotic transforming growth factor (TGF) gene. nih.gov

Cell Cycle Regulation Studies

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. researchgate.net Quinoline derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases and preventing cancer cell division. nih.govresearchgate.net

For example, a novel quinoline derivative, 91b1, demonstrated the ability to modulate the cell cycle in various cancer cell lines. nih.gov Other studies have shown that certain quinoline alkaloids can cause cell cycle arrest at the sub-G1 phase in a dose-dependent manner in leukemia cell lines. researchgate.net Some quinoline derivatives of combretastatin (B1194345) A-4 have been found to arrest the cell cycle at the G2/M phase in several cancer cell lines, including MCF-7 and HeLa. researchgate.net This arrest is often a precursor to apoptosis, linking these two anticancer mechanisms.

Interactive Table: Effect of Quinoline Derivatives on Cell Cycle

| Compound/Derivative | Cell Line | Effect |

| Quinoline Alkaloids | RAJI, Jurkat | Arrest at sub-G1 phase researchgate.net |

| Combretastatin A-4 Analogue (12c) | MCF-7, HL-60, HCT-116, HeLa | Arrest at G2/M phase researchgate.net |

| Quinoline-Chalcone Hybrids | Various | Cell cycle arrest nih.gov |

| WZB117 (Quinoline analogue) | Lung and breast cancer cells | G1/S cell cycle arrest mdpi.com |

Inhibition of Cell Migration and Angiogenesis

The ability of cancer cells to migrate and invade surrounding tissues, along with the formation of new blood vessels (angiogenesis) to supply nutrients to the tumor, are crucial for metastasis. nih.gov Quinoline derivatives have shown potential in inhibiting both of these processes. nih.govresearchgate.net

Research has demonstrated that certain quinoline derivatives can effectively inhibit cell migration. researchgate.net For instance, a combretastatin A-4 analogue, which also induces G2/M phase arrest, was found to inhibit the migration of cancer cells. researchgate.net The inhibition of angiogenesis is another key anticancer strategy. Quinoline compounds have been investigated for their anti-angiogenic properties, which can restrict tumor growth by cutting off its blood supply. nih.govrsc.org

Interaction with Molecular Targets (e.g., Tyrosine Kinases, Topoisomerase, Tubulin Polymerization)

The anticancer activity of quinoline derivatives is often attributed to their interaction with specific molecular targets that are vital for cancer cell function. arabjchem.orgnih.gov

Tyrosine Kinases: These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov Overexpression or mutation of tyrosine kinases is common in many cancers. nih.gov Quinoline derivatives have been extensively developed as tyrosine kinase inhibitors, with some showing potent inhibitory activity against receptors like EGFR (Epidermal Growth Factor Receptor). nih.gov

Topoisomerase: These enzymes are essential for DNA replication and repair. Their inhibition can lead to DNA damage and cell death. nih.govnih.gov Hybrid molecules combining quinoline and chalcone (B49325) scaffolds have been shown to act as inhibitors of topoisomerase I and II. nih.gov

Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are critical for cell division, intracellular transport, and cell shape maintenance. researchgate.netresearchgate.net Several quinoline derivatives act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site. researchgate.netrsc.org This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. researchgate.net

Interactive Table: Molecular Targets of Anticancer Quinoline Derivatives

| Molecular Target | Mechanism of Action | Example Derivative Class |

| Tyrosine Kinases (e.g., EGFR) | Inhibition of signaling pathways for cell proliferation and survival. nih.gov | Quinoline-Chalcone Hybrids nih.gov |

| Topoisomerase I and II | Intercalation with DNA and inhibition of enzyme activity, leading to DNA damage. nih.gov | Quinoline-Chalcone Hybrids nih.gov |

| Tubulin Polymerization | Binds to tubulin (e.g., colchicine site), disrupting microtubule formation and leading to cell cycle arrest. researchgate.net | Combretastatin A-4 Analogues researchgate.net |

| DNA Methyltransferases (DNMTs) | Inhibition and degradation of DNMTs, leading to demethylation and gene expression changes. mdpi.com | Bis-quinoline compounds mdpi.com |

Antidiabetic Research

Quinoline and its analogues have also been explored for their potential in managing diabetes. A primary mechanism of action is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. researchgate.netresearchgate.net Inhibition of these enzymes delays the digestion of carbohydrates, leading to a slower and lower rise in post-meal blood glucose levels.

Numerous studies have synthesized and evaluated quinoline derivatives for their α-glucosidase and α-amylase inhibitory activities. researchgate.netfrontiersin.org For example, 2-hydroxyquinoline (B72897) and its analogues have demonstrated potent inhibitory activity against both enzymes, in some cases exceeding the efficacy of the standard drug, acarbose. researchgate.net A series of novel quinoline-based triazole hybrids also showed significant inhibition of both enzymes, with structure-activity relationship studies indicating that the nature and position of substituents on the aryl ring play a crucial role in their inhibitory potential. frontiersin.org Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active sites of the enzymes, guiding the design of more potent inhibitors. researchgate.netnih.gov

Interactive Table: Antidiabetic Activity of Quinoline Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings |

| 2-Hydroxyquinoline Analogues | α-Amylase, α-Glucosidase | Potent inhibitory activity, sometimes superior to acarbose. researchgate.net |

| Quinoline-Triazole Hybrids | α-Amylase, α-Glucosidase | Excellent inhibitory potentials, influenced by aryl ring substituents. frontiersin.org |

| Quinoline-Pyrazolopyrimidine Hybrids | α-Glucosidase | Potent inhibition, with some compounds more effective than acarbose. nih.gov |

| Thiomethylacetamide-quinoline derivatives | α-Glucosidase | Highly potent inhibitors with competitive inhibitory mechanisms. nih.gov |

Hepatoprotective Investigations for Relevant Derivatives

The liver plays a vital role in detoxification and metabolism, making it susceptible to injury from various toxins. Research has indicated that certain quinoline derivatives, particularly tetrahydroquinolines, possess significant hepatoprotective properties. nih.gov

In studies using animal models of liver injury induced by toxins like carbon tetrachloride (CCl4), novel 4-phenyltetrahydroquinoline derivatives have been shown to protect the liver. nih.gov These compounds effectively lowered elevated liver enzymes (transaminases), preserved the structural integrity of liver tissue, and reduced oxidative stress and inflammation. nih.gov Histopathological examinations revealed a significant reduction in liver fibrosis. nih.gov The proposed mechanism for this hepatoprotective effect involves the inhibition of autophagy in liver cells. nih.gov Similarly, other studies on quinazoline (B50416) derivatives have shown they can mitigate liver toxicity by reducing fibrosis and improving liver function markers. scienceopen.comnih.gov

Other Pharmacological Activities (e.g., Anticonvulsant, Antimalarial, Anti-trypanosomal, Analgesic)

While extensive research has focused on the primary applications of quinoline derivatives, emerging studies have begun to uncover a wider range of pharmacological activities for this compound and its analogues. These investigations have revealed potential therapeutic applications in diverse areas, including as anticonvulsant, antimalarial, anti-trypanosomal, and analgesic agents. The inherent versatility of the quinoline scaffold allows for structural modifications that can tune its biological activity, opening new avenues for drug discovery.

Anticonvulsant Activity: The quinoline nucleus is a recognized pharmacophore in the development of anticonvulsant agents. mdpi.com Studies on various quinoline derivatives have demonstrated their potential to modulate neuronal excitability. For instance, a series of 8-substituted quinolines were synthesized and evaluated for their anticonvulsant effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). Several of these compounds, particularly those featuring a 2-hydroxypropyloxyquinoline moiety, exhibited significant anticonvulsant properties. researchgate.net Notably, compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsant in this series. researchgate.net Further research into 1,2,4-triazolo[4,3-a]quinoline derivatives also revealed promising anticonvulsant activity. nih.gov Specifically, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, compound 3f , showed a potent anticonvulsant effect in both anti-MES and anti-PTZ tests. nih.gov These findings suggest that the core quinoline structure, with appropriate substitutions, can serve as a template for the design of novel anticonvulsant drugs.

Antimalarial Activity: The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) being one of the earliest and most well-known antimalarial drugs. nih.gov Modern research continues to explore the potential of synthetic quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.gov Hybrid molecules incorporating the quinoline structure have shown particular promise. For example, a series of quinoline-pyrazolopyridine hybrids were synthesized and screened for their in vitro activity against the 3D7 strain of P. falciparum. excli.de One compound, 5p , which features 4-Cl substitutions on both aryl rings, demonstrated considerable antimalarial potency in both in vitro and in vivo studies. excli.de The development of such hybrid compounds, which combine the pharmacophoric features of different molecular classes, represents a strategic approach to overcoming drug resistance in malaria. nih.gov

Anti-trypanosomal Activity: Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease for which new therapeutic options are urgently needed. The quinoline core has emerged as a promising starting point for the development of novel anti-trypanosomal agents. nih.govnih.gov Research has shown that derivatives of 1,2-dihydro-2,2,4-trimethylquinoline, a close analogue of the subject compound, possess significant in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of HAT. acs.org A synthetic optimization study based on the lead compound 1,2-dihydro-2,2,4-trimethylquinolin-6-yl 3,5-dimethoxybenzoate (B1226732) identified several N1-substituted derivatives with nanomolar IC50 values. acs.org Further studies on new carboxamides bearing a quinoline moiety also revealed potent anti-trypanosomal activity, with some compounds showing greater efficacy than the existing drug melarsoprol. plos.org

| Activity | Compound/Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Anticonvulsant | 8-Substituted Quinoline Derivatives | Compound 20 showed potent activity in MES and scMet induced seizure models. | researchgate.net |

| Anticonvulsant | 1,2,4-triazolo[4,3-a]quinoline Derivatives | Compound 3f exhibited strong anticonvulsant effects in anti-MES and anti-PTZ tests. | nih.gov |

| Antimalarial | Quinoline-Pyrazolopyridine Hybrids | Compound 5p displayed significant in vitro and in vivo antimalarial activity. | excli.de |

| Anti-trypanosomal | 1,2-dihydro-2,2,4-trimethylquinoline Derivatives | N1-substituted derivatives showed nanomolar IC50 values against T. b. rhodesiense. | acs.org |

| Analgesic | Quinazoline Derivatives | Compounds 2 and 6 showed analgesic effects comparable to diclofenac (B195802) sodium. | researchgate.net |

Analgesic Activity: The therapeutic potential of quinoline and its related heterocyclic systems, such as quinazolines, extends to pain management. mdpi.com A number of novel quinoline-based compounds have been synthesized and evaluated for their analgesic properties. researchgate.net In one study, the anti-inflammatory and analgesic activities of newly synthesized quinoline and pyran derivatives were assessed. The results indicated that several of the tested compounds exhibited both analgesic and anti-inflammatory effects, with compounds 2 and 6 showing efficacy comparable to the well-known analgesic, diclofenac sodium. researchgate.net The mechanism of action is thought to involve the inhibition of inflammatory pathways, which are often linked to pain sensation. jneonatalsurg.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of quinoline derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different functional groups and substitutions on the quinoline ring influence their pharmacological effects. For this compound and its analogues, SAR studies provide valuable insights for the design of more potent and selective therapeutic agents.

The core 2,2,4-trimethyl-1H-quinoline scaffold serves as the foundational structure. The presence of the three methyl groups at positions 2 and 4 can influence the molecule's lipophilicity and steric profile, which in turn can affect its binding to biological targets and its pharmacokinetic properties.

The position and nature of substituents on the phenyl ring at the 6-position are critical determinants of activity. For instance, in the context of anti-trypanosomal activity, modifications to the ester group at the 6-position of 1,2-dihydro-2,2,4-trimethylquinolin-6-ol significantly impacted efficacy. While 6-ether derivatives were found to be less active, N1-substitutions on the quinoline ring led to derivatives with nanomolar IC50 values against T. b. rhodesiense. acs.org

In the broader class of quinoline derivatives, the introduction of specific substituents has been shown to enhance particular biological activities. For example, in the development of antimalarial agents, the incorporation of a 4-chloro substituent on the aryl rings of quinoline-pyrazolopyridine hybrids was found to be beneficial for their activity. excli.de Similarly, for anticonvulsant quinoline derivatives, the presence of a 2-hydroxypropyloxy moiety at the 8-position, often in conjunction with a phenylpiperazino group, was associated with potent activity. researchgate.net

The electronic properties of the substituents also play a significant role. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the quinoline ring system, thereby influencing its interaction with biological macromolecules. For example, in a series of 4-aminoquinoline-hydrazone and isatin hybrids with antibacterial activity, the specific substitutions on the isatin and quinoline rings were crucial for their potency. mdpi.com

| Structural Feature | Influence on Activity | Example Context | Reference |

|---|---|---|---|

| Substituents at N1-position | Can significantly enhance anti-trypanosomal activity. | 1,2-dihydro-2,2,4-trimethylquinoline derivatives | acs.org |

| Substituents on Phenyl Ring | 4-Chloro substitution on aryl rings improved antimalarial potency. | Quinoline-pyrazolopyridine hybrids | excli.de |

| Substituents at 8-position | A 2-hydroxypropyloxy moiety was linked to potent anticonvulsant effects. | 8-Substituted quinoline derivatives | researchgate.net |

| Ester vs. Ether at 6-position | Ester derivatives showed better anti-trypanosomal activity than ether derivatives. | 1,2-dihydro-2,2,4-trimethylquinolin-6-ol derivatives | acs.org |

Novel Applications and Material Science Research of 2,2,4 Trimethyl 1h Quinoline Derivatives

Catalytic Applications of Quinoline-Based Ligands and Complexes

Quinoline-based ligands have demonstrated considerable efficacy in the field of catalysis. Their ability to coordinate with a variety of metal centers has led to the development of robust and selective catalysts for a wide array of organic transformations.

Quinoline (B57606) derivatives are integral components in the design of ligands for transition metal catalysts, particularly with ruthenium. These quinoline-based ligands play a crucial role in forming stable and catalytically active complexes that are effective in various organic reactions, including the reduction of ketones. The nitrogen atom within the quinoline ring system provides a strong coordination site for the ruthenium metal center, influencing the electronic and steric environment of the catalyst.

Ruthenium complexes featuring quinoline-containing ligands have been successfully employed in the asymmetric hydrogenation and transfer hydrogenation of ketones. wikipedia.orgnih.govresearchgate.net In these catalytic systems, the quinoline moiety can influence the stereoselectivity of the reaction, leading to the formation of chiral alcohols with high enantiomeric excess. While specific research on 2,2,4-trimethyl-6-phenyl-1H-quinoline as a ligand in this context is not extensively documented, the broader family of quinoline derivatives has proven to be a versatile platform for developing efficient ruthenium catalysts. researchgate.netresearchgate.net The catalytic cycle often involves the formation of a ruthenium hydride species, which is the active reducing agent. mdpi.com The efficiency of these catalysts can be fine-tuned by modifying the substituents on the quinoline ring, thereby altering the ligand's electronic and steric properties.

Polymer Chemistry and Advanced Materials

The application of 2,2,4-trimethyl-1H-quinoline derivatives extends into the realm of polymer science, where they are utilized as functional additives and key components in the development of advanced materials.

Quinoline derivatives are recognized for their interesting photophysical properties, which has led to their use as fluorescent probes. asianpubs.org In the field of polymer chemistry, certain quinoline-based compounds, such as 1H-quinolin-2-one derivatives, have been investigated as spectroscopic fluorescent probes for the real-time monitoring of photopolymerization processes. These molecules can exhibit changes in their fluorescence emission in response to the changing local environment during polymerization, such as variations in viscosity or polarity. This allows for in-situ monitoring of the reaction kinetics and the degree of monomer conversion. The inherent fluorescence of the quinoline scaffold makes it a valuable tool for developing advanced analytical methods for polymer research. bohrium.commdpi.com

In the rapidly advancing field of 3D printing, particularly in technologies like two-photon polymerization (2PP), photosensitizers play a critical role. uniroma1.itnih.gov Quinoline derivatives have emerged as promising candidates for this application. Their function is to absorb light at a specific wavelength and transfer the energy to a photoinitiator, which then generates the reactive species (radicals or cations) that initiate the polymerization of the resin. The use of quinoline-based photosensitizers can enhance the efficiency of the 3D printing process, allowing for faster curing speeds and the fabrication of complex, high-resolution structures. researchgate.net The development of novel quinoline derivatives with optimized absorption characteristics is an active area of research aimed at improving the performance of photocurable resins for 3D printing. asianpubs.orgmdpi.com

One of the most well-established industrial applications of 2,2,4-trimethyl-1H-quinoline derivatives is as antioxidants in polymers and, most notably, in rubber technologies. The polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), often referred to as antioxidant RD, is a widely used ketone-amine antioxidant. asianpubs.org This compound is highly effective in protecting rubber from degradation caused by thermal oxidative aging and catalytic oxidation by metal ions. asianpubs.org Its primary applications are in natural rubber, chloroprene (B89495) rubber, styrene-butadiene rubber (SBR), and nitrile-butadiene rubber (NBR). researchgate.netasianpubs.org

The antioxidant mechanism of TMQ involves the scavenging of free radicals that are formed during the oxidation process. The secondary amine group in the dihydroquinoline structure is believed to be the active site, capable of donating a hydrogen atom to terminate the radical chain reactions. The resulting quinoline radical is stabilized by resonance, which prevents it from initiating new degradation chains.

The commercial form of TMQ is typically a mixture of oligomers (dimers, trimers, and tetramers), which contributes to its high molecular weight. wikipedia.org This characteristic is advantageous as it reduces the volatility of the antioxidant and minimizes its loss from the polymer matrix over time, providing long-term protection, especially in products used in high-temperature environments. asianpubs.org

Recent research has focused on synthesizing new derivatives of TMQ to enhance their antioxidant activity and create more environmentally friendly alternatives. researchgate.netnih.gov For instance, chemical modifications of TMQ to produce ester, hydrazide, oxadiazole, and triazole derivatives have shown improved performance in SBR composites. researchgate.net The hydrazide derivative, in particular, exhibited the highest antioxidant efficiency, retaining a significant percentage of its tensile strength after prolonged thermo-oxidative aging. researchgate.net

| Antioxidant | Tensile Strength (MPa) | Retained Tensile Strength after 7 days of Aging (%) |

|---|---|---|

| Blank (No Antioxidant) | 14.92 | 50.27 |

| Commercial TMQ | 18.30 | 71.97 |

| Ester Derivative | 20.43 | 80.90 |

| Hydrazide Derivative | 21.59 | 86.66 |

| Oxadiazole Derivative | 19.50 | 80.15 |

| Triazole Derivative | 18.92 | 72.99 |

Data sourced from a study on novel antioxidants based on polymerized 2,2,4-trimethyl-1,2-dihydroquinoline for styrene-butadiene rubber composites. researchgate.net

Future Directions and Emerging Research Avenues for 2,2,4 Trimethyl 6 Phenyl 1h Quinoline

Development of Novel Synthetic Routes

While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, are well-established, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes for 2,2,4-trimethyl-6-phenyl-1H-quinoline and its derivatives. nih.gov Emerging research avenues are centered on green chemistry principles and advanced catalytic systems.

Key areas for development include:

Transition Metal-Catalyzed C–H Activation: Strategies involving catalysts like rhodium and palladium could enable the direct coupling of aniline (B41778) precursors with alkynes or other synthons. mdpi.com This approach offers high atom economy and regioselectivity, providing a direct path to polysubstituted quinolines.

Photocatalytic and Electrosynthetic Methods: Utilizing light or electricity as energy sources can promote novel cyclization pathways under mild, environmentally friendly conditions. mdpi.comrsc.org These methods can potentially reduce the need for harsh reagents and high temperatures.

Sustainable and Green Chemistry Approaches: The use of recyclable catalysts, solvent-free reaction conditions, and microwave or ultrasound irradiation can significantly enhance the environmental profile of the synthesis. mdpi.comrsc.org

| Synthetic Strategy | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| C-H Activation/Functionalization | High atom economy, direct formation of C-C and C-N bonds, regioselective control. mdpi.com | Development of novel, cost-effective catalysts and optimization of reaction conditions. |

| Photocatalytic Oxidative Cyclization | Mild reaction conditions, use of sustainable energy sources, unique reactivity patterns. mdpi.com | Exploring new photosensitizers and reaction pathways to improve efficiency and substrate scope. |

| Multicomponent Reactions (MCRs) | High efficiency, reduced purification steps, rapid generation of molecular diversity. nih.gov | Designing novel MCRs that incorporate the specific trimethyl and phenyl substitutions. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, enhanced reaction control. nih.gov | Adapting existing quinoline syntheses to microwave conditions for rapid analogue production. |

Exploration of New Biological Targets and Therapeutic Applications

Quinoline derivatives are known to possess a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. biointerfaceresearch.comnih.gov For this compound, future research will aim to identify specific biological targets and explore its therapeutic potential in various disease areas.

Potential avenues of exploration include:

Anticancer Activity: Many quinoline derivatives function as kinase inhibitors or DNA-interacting agents. biointerfaceresearch.comnih.gov Future studies could investigate the effect of this compound on key cancer-related targets such as phosphatidylinositol 3-kinase (PI3Kα), receptor tyrosine kinases (e.g., c-MET), or its ability to inhibit tubulin polymerization. nih.govmdpi.comresearchgate.net

Antimicrobial Agents: The quinoline core is central to several antibacterial drugs that target microbial DNA gyrase. nih.govnih.gov Research could focus on evaluating this compound against multidrug-resistant bacterial strains and exploring its mechanism of action. nih.govnih.gov

Neuroprotective Properties: Certain quinoline derivatives have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's by reducing oxidative stress and suppressing apoptosis. mdpi.comresearchgate.net Investigating the potential of this compound to modulate pathways involved in neuroinflammation and protein aggregation is a promising direction.

Anti-inflammatory and Immunomodulatory Effects: The scaffold has been explored for its ability to inhibit inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Future work could assess its efficacy in models of chronic inflammation and autoimmune disorders.

| Therapeutic Area | Potential Molecular Target | Rationale Based on Quinoline Chemistry |

|---|---|---|

| Oncology | c-MET Kinase, PI3Kα, Tubulin | Phenylquinoline scaffolds have shown inhibitory activity against various kinases and the microtubule network. nih.govmdpi.comresearchgate.net |

| Infectious Diseases | Bacterial DNA Gyrase, Peptide Deformylase (PDF) | The quinoline core is a known pharmacophore for DNA gyrase inhibitors. nih.govnih.gov |

| Neurodegeneration | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3β) | Related dihydroquinoline structures exhibit antioxidant and anti-apoptotic effects in neurological models. mdpi.comresearchgate.net |

| Inflammation | COX-2, 15-LOX | Hybrid molecules containing quinoline have been designed as dual inhibitors of inflammatory pathways. nih.gov |

Advanced Computational Modeling and Machine Learning in Design

In silico techniques are becoming indispensable in modern drug discovery and materials science for accelerating the design and optimization process. ijprajournal.com For this compound, computational approaches can provide deep insights into its behavior and guide the development of superior analogues.

Future research will likely leverage:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of newly designed derivatives, prioritizing synthetic efforts toward the most promising candidates. nih.gov

Molecular Docking and Dynamics: These methods can be used to predict the binding affinity and interaction patterns of the compound with specific biological targets, elucidating its mechanism of action at the atomic level. nih.govijprajournal.com

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. ijprajournal.combenthamdirect.com

Machine Learning (ML) and Artificial Intelligence (AI): AI algorithms can analyze vast datasets to identify complex patterns connecting chemical structures to their properties. This can be used for virtual screening of large chemical libraries and for de novo design of novel quinoline derivatives with desired characteristics.

Integration into Hybrid Material Systems

Beyond biological applications, the rigid, aromatic structure of the quinoline ring makes it an attractive building block for advanced functional materials. The specific substitutions on this compound could impart unique properties to new material systems.

Emerging areas of research include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, particularly metal complexes like Alq3 (tris(8-hydroxyquinolinato)aluminium), are widely used in OLEDs. acs.org Future work could explore the potential of this compound as a ligand to create novel organometallic complexes with tailored photophysical properties for next-generation displays and lighting.

Chemosensors: The nitrogen atom in the quinoline ring can act as a binding site for metal ions or other analytes. By functionalizing the core structure, it may be possible to develop highly selective and sensitive fluorescent or colorimetric sensors.

Hybrid Molecular Scaffolds: Covalently linking the this compound moiety to other pharmacophores (e.g., chalcones, triazoles, ferrocene) is a powerful strategy to create hybrid molecules. eurekaselect.commdpi.com This molecular hybridization approach can lead to compounds with dual or synergistic biological activities, potentially overcoming drug resistance. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,4-trimethyl-6-phenyl-1H-quinoline?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline can be modified via click chemistry (e.g., Huisgen cycloaddition) with propargyl alcohol to introduce triazole moieties . Subsequent alkylation or coupling reactions can introduce phenyl and trimethyl groups. Key steps include regioselective substitution and purification via column chromatography. Reaction progress is monitored using TLC and NMR .

Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data collected at 100 K (Cu-Kα radiation) can be refined using SHELX software (e.g., SHELXL for small-molecule refinement) to determine bond lengths, angles, and torsional parameters . Spectroscopic characterization includes H/C NMR for functional group analysis, FTIR for vibrational modes, and HRMS for molecular weight validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines despite limited hazard data. Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash with water for 15 minutes. Avoid inhalation of dust/vapors and store in sealed containers under inert gas (e.g., N) to prevent degradation .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl, phenyl) influence the compound’s electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT, Gaussian 09) can map electron density distributions and frontier molecular orbitals. Methyl groups at C2 and C4 enhance steric hindrance, reducing nucleophilic attack at the quinoline core. The phenyl group at C6 stabilizes π-π stacking interactions, as evidenced by crystallographic data showing dihedral angles <10° between phenyl and quinoline planes .

Q. How can computational modeling predict the reactivity or interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess binding affinities to targets like acetylcholinesterase. Pharmacophore modeling identifies critical interactions (e.g., hydrophobic pockets accommodating trimethyl groups). Retrosynthesis tools (e.g., Reaxys-based pipelines) predict feasible modifications to enhance bioactivity .

Q. What strategies resolve contradictions between theoretical and experimental data regarding the compound’s properties?

- Methodological Answer : Discrepancies in spectroscopic vs. crystallographic data (e.g., bond lengths) are resolved via Bader analysis (AIMAll) to validate electron density topographies. For conflicting bioactivity results, dose-response assays (IC/EC) under standardized conditions (e.g., 37°C, 5% CO) reduce variability .

Q. What advanced techniques optimize the enantiomeric purity of synthetic derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.